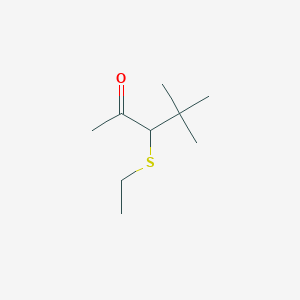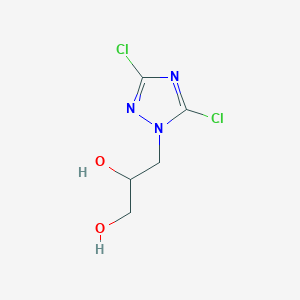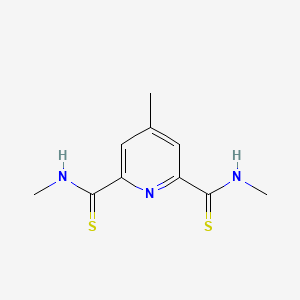
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) is a complex organic compound characterized by a unique structure that includes a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of trimethylsilane groups. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as electron transfer and molecular binding. These interactions can lead to the formation of new compounds with specific properties and functions.
Comparaison Avec Des Composés Similaires
- (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) can be compared to other cyclotetradeca derivatives and trimethylsilane-containing compounds.
- Examples include (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylgermane) and (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylstannane).
Uniqueness: The uniqueness of (Cyclotetradeca-1,2-dien-9-yne-1,3,8-triyl)tris(trimethylsilane) lies in its specific combination of a cyclotetradeca ring with multiple unsaturated bonds and trimethylsilane groups. This structure imparts unique chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61173-64-6 |
|---|---|
Formule moléculaire |
C23H44Si3 |
Poids moléculaire |
404.8 g/mol |
InChI |
InChI=1S/C23H44Si3/c1-24(2,3)21-16-12-10-11-13-18-22(25(4,5)6)20-23(26(7,8)9)19-15-14-17-21/h21H,10-11,13-15,17-19H2,1-9H3 |
Clé InChI |
JHUKTXPDTXJAED-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCCCC(=C=C(CCCCC#C1)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


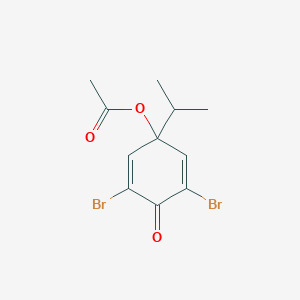
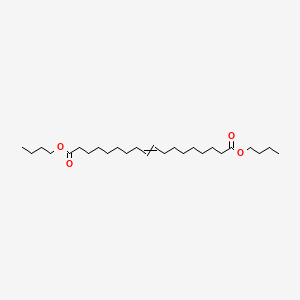
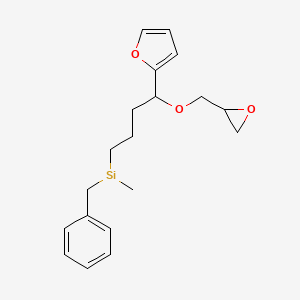
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

